

Application of Decanoyl-RVKR-CMK in HIV Research

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Compound of Interest

Compound Name: Decanoyl-RVKR-CMK

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Introduction

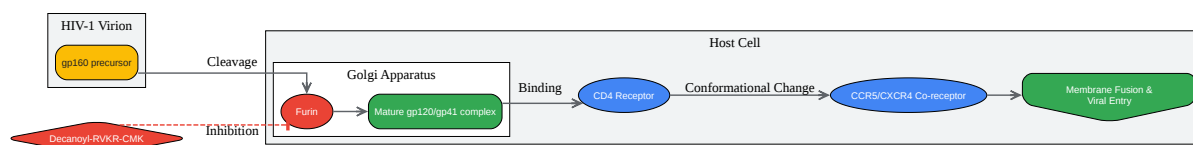
Decanoyl-RVKR-CMK is a potent, cell-permeable, and irreversible inhibitor of proprotein convertases (PCs), particularly furin. In the context of Human Immunodeficiency Virus (HIV) research, this small molecule has proven to be an invaluable tool for studying the critical maturation process of the HIV envelope glycoprotein (Env) and as a potential lead compound for the development of novel antiretroviral therapies. This document provides detailed application notes, experimental protocols, and quantitative data related to the use of **Decanoyl-RVKR-CMK** in HIV research.

The HIV-1 envelope glycoprotein is synthesized as a precursor protein, gp160. For the virus to become infectious, gp160 must be cleaved by a host cell protease into two non-covalently associated subunits: the surface glycoprotein gp120 and the transmembrane glycoprotein gp41. This cleavage is essential for the subsequent conformational changes required for viral entry into host cells. Furin, a cellular endoprotease, has been identified as the primary enzyme responsible for this proteolytic processing. **Decanoyl-RVKR-CMK** mimics the cleavage site of gp160 and covalently modifies the active site of furin, thereby inhibiting its function.

Mechanism of Action

Decanoyl-RVKR-CMK acts as a competitive inhibitor of furin and other related proprotein convertases. The RVKR sequence in the inhibitor is recognized by the active site of furin. The

chloromethylketone (CMK) moiety then forms a covalent bond with the active site histidine residue, leading to irreversible inactivation of the enzyme. By inhibiting furin, **Decanoyl-RVKR-CMK** prevents the cleavage of the HIV-1 gp160 precursor, resulting in the production of non-infectious viral particles with unprocessed envelope glycoproteins on their surface.^[1]



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Figure 1: Mechanism of HIV entry and inhibition by **Decanoyl-RVKR-CMK**.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory activity of **Decanoyl-RVKR-CMK**.

Table 1: Inhibitory Activity of **Decanoyl-RVKR-CMK** against Proprotein Convertases

Enzyme Target	K _i (nM)	IC ₅₀ (nM)	Reference
Furin/SPC1	~1	1.3 ± 3.6	[2]
SPC2/PC2	0.36	-	[2]
SPC3/PC1/PC3	2.0	-	[2]
SPC4/PACE4	3.6	-	[2]
SPC6/PC5/PC6	0.12	0.17 ± 0.21	[2]
SPC7/LPC/PC7/PC8	-	0.54 ± 0.68	[2]

Table 2: Antiviral Activity of **Decanoyl-RVKR-CMK**

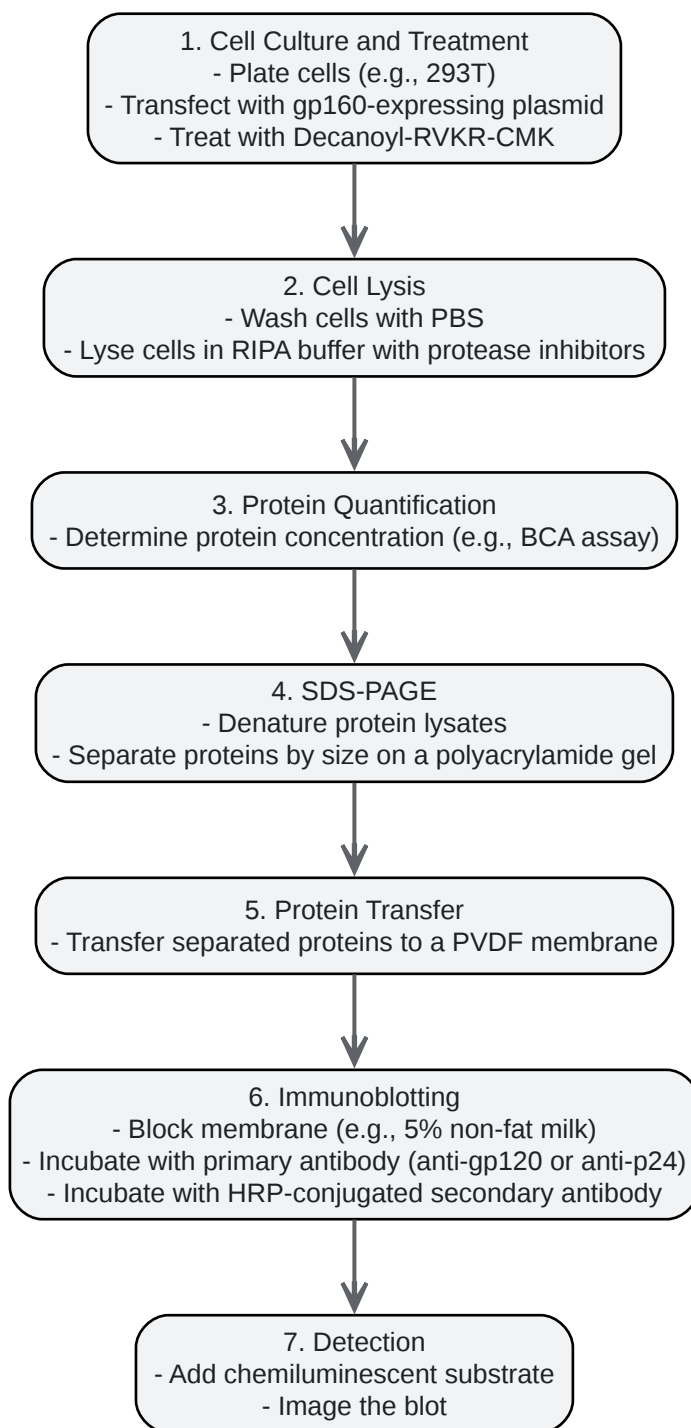
Virus	Assay	Cell Line	IC50	Reference
SARS-CoV-2	Plaque Reduction	VeroE6	57 nM	[3]
Flaviviruses (ZIKV, JEV)	Viral Titer Reduction	Vero	50-100 µM (significant reduction)	[4]
HIV-1	Infectivity Assay	TZM-bl	Not explicitly reported, but potent inhibition demonstrated	[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Inhibition of HIV-1 gp160 Processing (Western Blot)

This protocol is designed to assess the ability of **Decanoyl-RVKR-CMK** to inhibit the cleavage of the HIV-1 gp160 precursor into gp120 and gp41 in cultured cells.



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Figure 2: Western blot workflow for gp160 processing analysis.

Materials:

- 293T cells

- HIV-1 gp160 expression plasmid
- Transfection reagent
- **Decanoyl-RVCR-CMK** (in DMSO)
- Phosphate-Buffered Saline (PBS)
- RIPA lysis buffer with protease inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels and running buffer
- PVDF membrane
- Blocking buffer (5% non-fat milk in TBST)
- Primary antibodies: anti-HIV-1 gp120 monoclonal antibody, anti-HIV-1 p24 monoclonal antibody (loading control)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

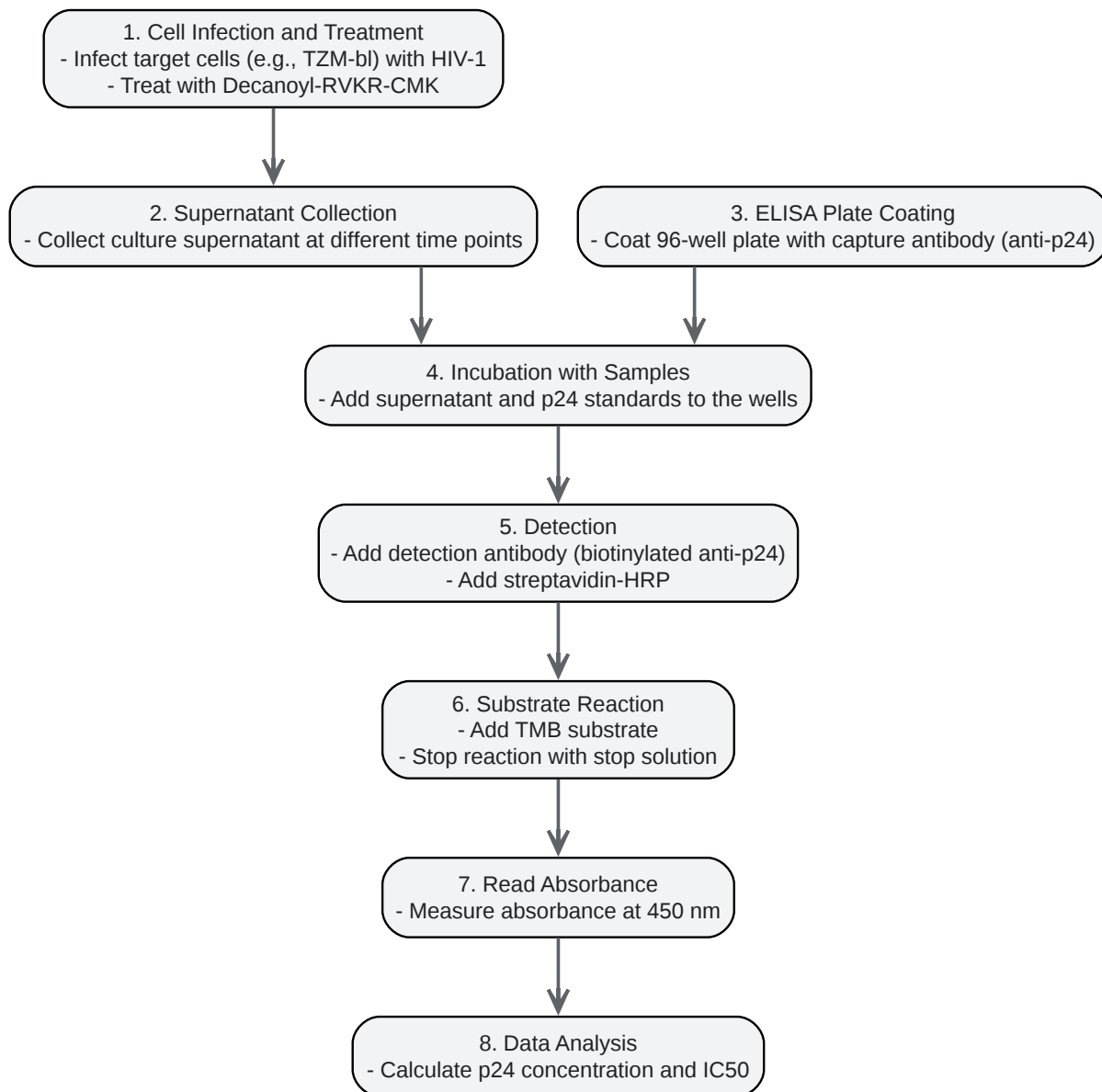
Procedure:

- **Cell Seeding and Transfection:** Seed 293T cells in a 6-well plate to reach 70-80% confluency on the day of transfection. Transfect cells with the HIV-1 gp160 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
- **Inhibitor Treatment:** 24 hours post-transfection, treat the cells with varying concentrations of **Decanoyl-RVCR-CMK** (e.g., 0, 10, 25, 50, 100 μ M). Use DMSO as a vehicle control. Incubate for an additional 24 hours.
- **Cell Lysis:** Wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-200 μ L of RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, vortexing occasionally.

- **Protein Quantification:** Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
- **SDS-PAGE and Western Blotting:**
 - Normalize the protein concentrations of all samples. Mix the lysates with Laemmli sample buffer and boil for 5 minutes.
 - Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with blocking buffer for 1 hour at room temperature.
 - Incubate the membrane with the primary anti-gp120 antibody overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane three times with TBST.
 - To ensure equal protein loading, the membrane can be stripped and re-probed with an anti-p24 antibody.
- **Detection:** Add the chemiluminescent substrate and visualize the bands using an imaging system. The presence of a band at ~160 kDa and a decrease in the band at ~120 kDa in the treated samples indicates inhibition of gp160 cleavage.

HIV-1 Replication Assay (p24 Antigen ELISA)

This assay quantifies the production of HIV-1 p24 antigen in the supernatant of infected cells, serving as a measure of viral replication.



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Figure 3: Workflow for HIV-1 p24 antigen ELISA.

Materials:

- TZM-bl cells (or other susceptible cell line)
- HIV-1 viral stock

- **Decanoyl-RVCR-CMK**

- 96-well cell culture plates
- HIV-1 p24 Antigen ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, stop solution, and p24 standard)
- Plate reader

Procedure:

- **Cell Infection:** Seed TZM-bl cells in a 96-well plate. Infect the cells with a known amount of HIV-1.
- **Inhibitor Treatment:** Immediately after infection, add serial dilutions of **Decanoyl-RVCR-CMK** to the wells. Include a no-drug control and a vehicle (DMSO) control.
- **Incubation:** Incubate the plate at 37°C in a CO2 incubator.
- **Supernatant Collection:** At desired time points (e.g., 48, 72 hours post-infection), carefully collect the cell culture supernatant.
- **p24 ELISA:**
 - Follow the manufacturer's protocol for the p24 ELISA kit.
 - Briefly, coat a 96-well ELISA plate with the capture antibody.
 - Add the collected supernatants and a standard curve of recombinant p24 to the wells.
 - Incubate, then wash the wells.
 - Add the biotinylated detection antibody.
 - Incubate, then wash.
 - Add streptavidin-HRP.
 - Incubate, then wash.

- Add TMB substrate and incubate until color develops.
- Stop the reaction with the stop solution.
- Data Analysis: Read the absorbance at 450 nm using a plate reader. Calculate the concentration of p24 in the samples based on the standard curve. Determine the IC50 value of **Decanoyl-RVKR-CMK** by plotting the percentage of p24 inhibition against the log of the inhibitor concentration.

Syncytia Formation Assay

This assay visually assesses the ability of HIV-1-infected cells to fuse with uninfected CD4+ cells, forming large, multinucleated giant cells (syncytia). Inhibition of gp160 cleavage by **Decanoyl-RVKR-CMK** is expected to reduce or eliminate syncytia formation.

Materials:

- Effector cells: e.g., 293T cells co-transfected with an HIV-1 Env expression plasmid and a Tat expression plasmid.
- Target cells: e.g., TZM-bl cells, which express CD4, CCR5, and CXCR4, and contain a Tat-inducible luciferase reporter gene.
- **Decanoyl-RVKR-CMK**
- 96-well cell culture plates
- Light microscope or a quantitative imaging system

Procedure:

- Preparation of Effector Cells: Transfect 293T cells with the HIV-1 Env and Tat expression plasmids. 24 hours post-transfection, treat the cells with **Decanoyl-RVKR-CMK** for an additional 24 hours.
- Co-culture: Harvest the treated effector cells and co-culture them with TZM-bl target cells in a 96-well plate.

- Incubation: Incubate the co-culture for 6-24 hours at 37°C.
- Syncytia Visualization and Quantification:
 - Visually inspect the wells for the formation of syncytia using a light microscope. Syncytia appear as large cells containing multiple nuclei.
 - For quantitative analysis, the TZM-bl cells can be lysed, and luciferase activity can be measured as an indicator of cell fusion. A reduction in luciferase activity in the presence of the inhibitor indicates a decrease in syncytia formation.[6][7][8][9]

Conclusion

Decanoyl-RVCR-CMK is a powerful research tool for dissecting the molecular mechanisms of HIV-1 entry. Its specific inhibition of furin-mediated gp160 processing allows for the study of the consequences of this crucial maturation step on viral infectivity, cell-cell fusion, and the overall viral life cycle. The protocols and data presented here provide a framework for researchers to effectively utilize this inhibitor in their HIV-related studies, contributing to a deeper understanding of HIV pathogenesis and the development of novel therapeutic strategies.

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